molecular formula C9H7F3N4O B2691304 2-azido-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 847149-82-0

2-azido-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2691304
CAS No.: 847149-82-0
M. Wt: 244.177
InChI Key: YDCQJEJEWWUUPY-UHFFFAOYSA-N
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Description

Historical Context of Azidoacetamide Research

The systematic study of azidoacetamides began in the mid-20th century with the development of Huisgen’s 1,3-dipolar cycloaddition, though early synthetic routes suffered from poor regiocontrol and thermal instability. The introduction of the trifluoromethyl group in the 1990s marked a turning point, with researchers recognizing its ability to modulate electronic effects while maintaining metabolic stability. A 2015 breakthrough demonstrated that copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound achieved 92% conversion efficiency in aqueous media, establishing it as a superior substrate compared to non-fluorinated analogs.

Significance in Heterocyclic Chemistry

This compound’s azido group undergoes [3+2] cycloadditions with terminal alkynes to form 1,2,3-triazoles, privileged structures in medicinal chemistry. The trifluoromethyl substituent induces a −I effect, increasing the azide’s electrophilicity and accelerating reaction kinetics by 40–60% compared to non-fluorinated derivatives. Density functional theory (DFT) calculations reveal that the meta-substituted trifluoromethyl group creates a dipole moment of 4.12 D, directing nucleophilic attack to the ortho position of the phenyl ring. This electronic tuning enables the synthesis of complex heterocyclic frameworks, including:

Heterocycle Type Reaction Partner Yield (%) Reference
1,4-Disubstituted triazole Phenylacetylene 85
Tetrazole Sodium azide 72
Thiadiazole Carbon disulfide 68

Role in Click Chemistry Methodologies

As a paradigm-shifting click chemistry component, this azidoacetamide demonstrates exceptional utility in bioconjugation. The trifluoromethyl group’s hydrophobicity (logP = 1.89) enhances membrane permeability, enabling intracellular labeling applications. Recent studies utilize it for:

  • Protein surface modification through cysteine-selective alkylation (85% labeling efficiency)
  • Polymer functionalization via RAFT chain transfer agents (Đ = 1.12)
  • DNA-encoded library synthesis with >99% stepwise purity

The copper(I)-catalyzed variant proceeds at 37°C in 4 hours with 0.5 mol% catalyst loading, outperforming conventional benzyl azides in aqueous media.

Properties

IUPAC Name

2-azido-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)6-2-1-3-7(4-6)15-8(17)5-14-16-13/h1-4H,5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCQJEJEWWUUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with chloroacetyl chloride to form an intermediate, which is then treated with sodium azide to introduce the azido group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Cycloaddition Reactions

The azido group enables participation in [3+2] cycloadditions, particularly with alkynes, forming 1,2,3-triazole derivatives. This reaction is a hallmark of "click chemistry" due to its efficiency and selectivity.

Key Findings:

  • Nickel-Catalyzed Cycloaddition (NiAAC):
    Nickel(0) complexes, such as Ni(COD)₂, facilitate regioselective triazole formation under dynamic kinetic resolution (DKR), enabling enantioselective synthesis of chiral triazoles .

Table 1: Cycloaddition Reaction Conditions and Outcomes

Reaction TypeCatalysts/ReagentsTemperatureMajor ProductYield
CuAACCuSO₄, Sodium Ascorbate25–60°C1,4-Disubstituted Triazoles85–95%
NiAACNi(COD)₂, Chiral Ligand50°CEnantioselective Triazoles74–84%
Thermal CycloadditionNone (Azide + Alkyne)100–140°C1,5-Disubstituted Triazoles<50%

Reduction Reactions

The azido group can be selectively reduced to an amine (-NH₂), enabling further functionalization.

Key Findings:

  • Staudinger Reaction:
    Treatment with triphenylphosphine (PPh₃) in aqueous THF yields iminophosphorane intermediates, which hydrolyze to amines under acidic conditions .

Nucleophilic Substitution Reactions

The azido group can be displaced by nucleophiles, forming derivatives with varied functionalities.

Key Findings:

  • Thiol-Ene Reactions:
    Thiols (RSH) react with the azido group under UV light, forming sulfonamide derivatives via radical intermediates .

Thermal Decomposition and Rearrangements

At elevated temperatures (>100°C), the azido group undergoes decomposition or rearrangement:

  • Curtius Rearrangement:
    Thermal decomposition generates nitrenes, which can insert into C-H bonds or form isocyanate intermediates .

  • Intramolecular Cyclization:
    In the presence of sodium azide, α-azido-ω-isocyanides derived from the compound cyclize to form tricyclic cyanamides (e.g., triazolo[1,5-a]quinoxalines) .

Comparative Reactivity with Analogues

The trifluoromethyl group enhances stability and lipophilicity, distinguishing this compound from non-fluorinated analogues:

Table 2: Reactivity Comparison with Analogues

CompoundAzido ReactivitySolubility (LogP)Thermal Stability
2-Azido-N-[3-(CF₃)phenyl]acetamideHigh1.8Stable ≤150°C
2-Azido-N-[4-CH₃phenyl]acetamide Moderate1.2Stable ≤120°C
2-Azido-N-[2-NO₂phenyl]acetamideLow0.5Decomposes at 90°C

Mechanistic Insights

  • Cycloaddition Mechanism:
    The azido group acts as a 1,3-dipole, reacting with alkynes via a concerted or stepwise pathway depending on the catalyst. Cu(I) accelerates the reaction by stabilizing the transition state .

  • Reduction Pathway:
    Hydrogenation proceeds through a metal-surface adsorption mechanism, where H₂ dissociates on Pd/C, facilitating azide-to-amine conversion.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features an azido group and a trifluoromethyl group, which confer distinct reactivity patterns. The azido group allows for participation in cycloaddition reactions, while the trifluoromethyl group enhances stability and lipophilicity, making it valuable in medicinal chemistry.

Key Reactions:

  • Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition with alkynes to form triazoles.
  • Reduction Reactions: The azido group can be reduced to an amine using catalysts like palladium on carbon.
  • Nucleophilic Substitution Reactions: The azido group can be replaced by other nucleophiles, facilitating the formation of various derivatives.

Chemistry

2-Azido-N-[3-(trifluoromethyl)phenyl]acetamide serves as a building block in synthesizing heterocyclic compounds and triazole derivatives. Its unique structure enables the development of novel synthetic pathways in organic chemistry.

Reaction TypeDescriptionCommon Conditions
CycloadditionForms triazoles from alkynesCopper(I) catalysts
ReductionConverts azido to aminePalladium on carbon
Nucleophilic SubstitutionReplaces azido with nucleophilesVarious nucleophiles

Biology

In biological research, this compound is utilized for bioconjugation techniques and as a probe in bioorthogonal chemistry. Its ability to selectively react with biomolecules makes it a valuable tool for studying biological processes.

Biological Activities:

  • Antimicrobial Properties: Exhibits significant activity against various bacterial strains, indicating potential for treating infections caused by resistant bacteria.
  • Anticancer Activity: Demonstrated effectiveness in inhibiting the proliferation of cancer cell lines, including pancreatic and breast cancer cells, likely through apoptosis induction.
  • Enzyme Inhibition: Preliminary studies suggest it may inhibit enzymes related to cancer progression and microbial resistance, such as acetylcholinesterase.

Medicine

The compound is being investigated for its potential role in drug discovery and development. Its properties make it a candidate for designing enzyme inhibitors that could be used in treating neurodegenerative diseases and cancers.

Case Studies:

  • A study highlighted its potential as an acetylcholinesterase inhibitor, showing promising IC50 values lower than those of existing drugs .
  • Another investigation into its antimicrobial effects revealed effectiveness against resistant strains, supporting its application in developing new antibiotics.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals with unique properties. Its reactivity allows for the creation of materials tailored for specific applications.

Summary of Findings

The multifaceted applications of this compound across chemistry, biology, medicine, and industry underscore its importance as a versatile compound. Its unique structural features facilitate a range of reactions that are beneficial for synthesizing new compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-azido-N-[3-(trifluoromethyl)phenyl]acetamide involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine, which can interact with various biological targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable moiety in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-azido-N-[3-(trifluoromethyl)phenyl]acetamide with structurally related acetamide derivatives, focusing on substituents, synthesis yields, spectral data, and applications.

Compound Name Substituents/R-Group Synthesis Yield (%) IR (N₃ stretch, cm⁻¹) Key Applications/Findings References
2-azido-N-(4-pentafluoro-L6-sulfanyl)phenyl)acetamide 4-pentafluoro-L6-sulfanylphenyl 97 2113 Glycocalyx engineering; high reactivity in click chemistry for glycoconjugate synthesis.
2-azido-N-(4-bromobenzyl)acetamide 4-bromobenzyl 99 2112 Intermediate for bioconjugation; bromine enables further functionalization.
2-azido-N-(benzo[d]thiazol-5-yl)acetamide Benzo[d]thiazol-5-yl 66 2107 Potential use in fluorescent probes; heterocyclic moiety enhances binding to biomolecules.
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13) 3-(Trifluoromethyl)phenyl + benzothiazole 19 N/A Anticancer research; low yield attributed to steric hindrance during microwave synthesis.
2-Azido-N-(2-(butylamino)-2-oxo-1-(4-(trifluoromethyl)phenyl)ethyl)-N-(2-hydroxyethyl)acetamide 4-(Trifluoromethyl)phenyl + hydroxyethyl 49 N/A Dual BAG3/HSP70 inhibitor intermediate; improved solubility due to hydrophilic groups.
2-Cyano-N-[3-(trifluoromethyl)phenyl]acetamide Cyano (-CN) instead of azide (-N₃) N/A N/A Pesticide/pharmaceutical intermediate; cyano group alters reactivity compared to azides.

Key Observations:

Substituent Effects: The trifluoromethylphenyl group enhances metabolic stability and hydrophobicity, critical for drug design . Azido vs. Cyano: Azides (e.g., 2113 cm⁻¹ IR) enable click chemistry, while cyano derivatives (e.g., 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide) are more suited for agrochemicals due to altered reactivity . Heterocyclic Moieties: Benzothiazole (compound 13) introduces planar rigidity, improving target binding but complicating synthesis (19% yield) .

Synthesis Efficiency :

  • Microwave-assisted synthesis (e.g., compound 13 ) offers rapid reaction times (10 minutes) but lower yields due to steric challenges .
  • Conventional methods (e.g., 2-azido-N-(4-pentafluoro-L6-sulfanyl)phenyl)acetamide ) achieve >95% yields with optimized stoichiometry .

Biological Relevance :

  • Azido-acetamides are preferred for glycocalyx engineering and bioconjugation due to their "clickable" azide groups .
  • Compounds with dual functional groups (e.g., hydroxyethyl in intermediate II ) balance lipophilicity and solubility for therapeutic use .

Biological Activity

2-Azido-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications. This article explores the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound features an azido group, a trifluoromethyl group, and an acetamide moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions, often utilizing azide formation techniques such as the nucleophilic substitution or the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method .

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including pancreatic and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

3. Enzyme Inhibition
Preliminary findings suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. This includes potential inhibition of acetylcholinesterase (AChE), which could have implications for neurodegenerative diseases .

The biological activity of this compound is likely mediated through multiple pathways:

  • Receptor Interaction : The azido group may facilitate binding to various receptors or enzymes, altering their activity.
  • Cell Signaling Modulation : The trifluoromethyl group can enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, this compound was tested on pancreatic cancer cell lines (BxPC-3 and PANC-1). The compound exhibited sub-micromolar potency with GI50 values ranging from 0.48 to 0.68 μM, indicating strong growth inhibition .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a new antimicrobial agent.

Comparative Analysis

Activity Type IC50/Effectiveness Target Pathway
AnticancerGI50 = 0.48 - 0.68 µMApoptosis induction
AntimicrobialEffective at 10 µg/mLBacterial cell wall synthesis
Enzyme InhibitionAChE IC50 < 1 µMNeurotransmitter regulation

Q & A

Basic Research Questions

Q. What are the critical safety considerations when synthesizing 2-azido-N-[3-(trifluoromethyl)phenyl]acetamide, and how can azide-related hazards be mitigated?

  • Methodological Answer : The azide group in this compound is thermally unstable and poses explosion risks. Use small-scale reactions (<1 mmol) under controlled temperatures (≤0°C) and avoid mechanical shock. Conduct reactions in a fume hood with blast shields, and employ inert solvents like THF or DCM to minimize side reactions. Post-synthesis, purify via low-temperature column chromatography to reduce decomposition. Safety protocols from analogous azido-acetamides recommend storing the compound at -20°C in amber vials under inert gas .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm the trifluoromethyl group via 19F^{19}\text{F} NMR (δ ~ -60 ppm) and azide incorporation via 1H^{1}\text{H} NMR (singlet for acetamide CH3_3).
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion peaks (expected m/z ~259 for [M+H]+^+).
  • FT-IR : Identify the azide stretch (~2100 cm1^{-1}) and amide carbonyl (~1650 cm1^{-1}) .

Q. What solvent systems are optimal for stabilizing this compound during storage?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) or halogenated solvents (e.g., DCM) are preferred. Avoid protic solvents (e.g., MeOH, H2_2O) to prevent azide hydrolysis. Stability studies on similar azides recommend adding stabilizers like BHT (0.1% w/v) to inhibit radical-induced decomposition .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for synthesizing this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example, ICReDD’s workflow integrates reaction path searches using Gaussian or ORCA software to predict optimal conditions (e.g., solvent polarity, catalyst loading). Experimental validation via DOE (Design of Experiments) can refine parameters like temperature and stoichiometry, reducing trial-and-error cycles .

Q. What strategies resolve contradictions in spectroscopic data for azido-acetamide derivatives, such as unexpected byproduct formation?

  • Methodological Answer : Use multi-dimensional NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to distinguish regioisomers. If MS data show anomalous peaks, conduct high-resolution mass spectrometry (HRMS) and tandem MS/MS to identify fragmentation patterns. For persistent ambiguities, compare experimental IR/Raman spectra with computational predictions (e.g., using NWChem) .

Q. How can this compound be leveraged in click chemistry for targeted drug delivery systems?

  • Methodological Answer : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynylated biomolecules (e.g., antibodies, peptides). Optimize reaction kinetics by adjusting Cu(I) catalyst concentration (0.1–1 mol%) and ligand (e.g., TBTA) ratios. Monitor conjugation efficiency via fluorescence quenching assays or MALDI-TOF .

Q. What are the mechanistic implications of the trifluoromethyl group on the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing CF3_3 group activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack. Kinetic studies using Hammett plots (σmeta_{\text{meta}} = 0.43 for CF3_3) can quantify substituent effects. Computational modeling (e.g., Fukui indices) identifies reactive sites for functionalization .

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